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Compound of Interest

Compound Name: 4''-methyloxy-Genistin

Cat. No.: B591309 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential off-target effects of 4''-
methyloxy-Genistin, a novel isoflavone methyl-glycoside. Due to the limited direct

experimental data on 4''-methyloxy-Genistin, this guide leverages extensive data from its

aglycone, genistein, as a predictive proxy. 4''-methyloxy-Genistin is a glycoside form of

genistein and is anticipated to be metabolized to genistein in vivo to exert its biological

activities.[1] Understanding the off-target profile of genistein is therefore crucial for predicting

the potential unintended interactions of 4''-methyloxy-Genistin.

Executive Summary
4''-methyloxy-Genistin is an isoflavone with potential immunomodulating and antiallergic

properties. As a glycoside of genistein, its pharmacological and toxicological profile is largely

dictated by the activity of genistein. Genistein is a well-studied phytoestrogen known to interact

with a variety of cellular targets beyond its intended effects, leading to a complex off-target

profile. This guide presents a summary of known off-target interactions of genistein, detailed

experimental protocols for assessing such effects, and visual representations of relevant

pathways and workflows to aid in the comprehensive evaluation of 4''-methyloxy-Genistin.

Comparative Analysis of Off-Target Profiles
The off-target effects of a compound are critical to evaluate for potential adverse effects and to

understand its full mechanism of action. Given the metabolic conversion of 4''-methyloxy-
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Genistin to genistein, the off-target profile of genistein provides the most relevant comparative

data currently available.

Kinase Inhibition Profile
Genistein is a known inhibitor of protein tyrosine kinases (PTKs).[2] Off-target kinase inhibition

can lead to a wide range of cellular effects. The following table summarizes the inhibitory

activity of genistein against various kinases.

Kinase Target IC50 (µM) Comments

EGFR 12

Inhibition of Epidermal Growth

Factor Receptor, a protein

tyrosine kinase.[2]

MEK/ERK -

Genistein has been shown to

inhibit the phosphorylation of

MEK and ERK in a dose-

dependent manner.[3]

JNK -

Genistein has been shown to

inhibit the phosphorylation of

JNK.[3]

FGFR >500

Inhibition of phosphotyrosine

induction in relation to

Fibroblast Growth Factor

Receptor occurred only at high

concentrations.[4]

Receptor Binding Profile
Genistein's interaction with various receptors, particularly estrogen receptors (ERs), is a well-

documented off-target effect. This interaction underlies many of its physiological and

pathological effects.
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Receptor Target
Binding Affinity (Ki or
IC50)

Comments

Estrogen Receptor α (ERα) -

Genistein exhibits a lower

binding affinity for ERα

compared to ERβ.[5]

Estrogen Receptor β (ERβ) -
Genistein shows a higher

binding affinity for ERβ.[5]

PPARγ Ki = 5.7 µM

Genistein acts as an agonist at

the Peroxisome Proliferator-

Activated Receptor gamma.[2]

GPR30 -

Genistein acts as an agonist at

the G-protein coupled receptor

30.[2]

Cytochrome P450 (CYP) Inhibition Profile
Interaction with CYP enzymes can lead to drug-drug interactions and altered metabolism of

other compounds. Genistein has been shown to inhibit several CYP isoforms.

CYP Isoform IC50 (µM)
Potential for Drug
Interaction

CYP2C8 2.5 High

CYP2C9 2.8 High

CYP2C19 19 Moderate

CYP1A2 >50 Low

CYP2D6 >50 Low

CYP3A4 >10 Low

Data for the table was compiled from a study on the inhibitory effects of genistein on human

liver microsomes.[6]
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Experimental Protocols for Off-Target Assessment
To directly assess the off-target effects of 4''-methyloxy-Genistin, a multi-pronged approach

employing a combination of in vitro and cell-based assays is recommended.

Kinase Profiling
Objective: To determine the inhibitory activity of 4''-methyloxy-Genistin against a broad panel

of kinases.

Methodology:

Compound Preparation: Prepare a stock solution of 4''-methyloxy-Genistin in a suitable

solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

Assay Panel: Utilize a commercially available kinase screening panel (e.g., from companies

like Reaction Biology or Eurofins Discovery) that covers a diverse range of kinase families.[7]

[8] These panels typically use radiometric, fluorescence, or luminescence-based assays.

Assay Procedure:

Add the kinase, substrate (e.g., a peptide or protein), and ATP to the wells of a microtiter

plate.

Add the diluted 4''-methyloxy-Genistin or control vehicle to the respective wells.

Incubate the plate to allow the kinase reaction to proceed.

Stop the reaction and measure the signal, which is proportional to the amount of

phosphorylated substrate.

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test

compound. Determine the IC50 value (the concentration at which 50% of the kinase activity

is inhibited) by fitting the data to a dose-response curve.

Receptor Binding Assays
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Objective: To identify and quantify the binding of 4''-methyloxy-Genistin to a panel of G-

protein coupled receptors (GPCRs), nuclear receptors, and ion channels.

Methodology:

Compound Preparation: Prepare a stock solution and serial dilutions of 4''-methyloxy-
Genistin.

Assay Panel: Use a commercially available receptor binding panel (e.g., Eurofins Discovery's

SafetyScreen™ panels).[8] These assays typically use cell membranes expressing the

receptor of interest and a radiolabeled ligand that is known to bind to the receptor.

Assay Procedure:

Incubate the cell membranes with the radiolabeled ligand in the presence and absence of

the test compound (4''-methyloxy-Genistin) at various concentrations.

After incubation, separate the bound from the unbound radioligand by filtration.

Measure the amount of radioactivity bound to the membranes using a scintillation counter.

Data Analysis: Determine the ability of 4''-methyloxy-Genistin to displace the radiolabeled

ligand. Calculate the percentage of inhibition and determine the Ki or IC50 value, which

represents the binding affinity of the compound for the receptor.

Cellular Thermal Shift Assay (CETSA®)
Objective: To identify direct protein targets of 4''-methyloxy-Genistin in a cellular context by

measuring changes in protein thermal stability upon compound binding.

Methodology:

Cell Treatment: Treat intact cells with 4''-methyloxy-Genistin or a vehicle control.

Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are

generally more stable and will denature at a higher temperature.
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Protein Separation: Separate the soluble (non-denatured) proteins from the aggregated

(denatured) proteins by centrifugation.

Protein Detection: Analyze the amount of soluble protein at each temperature using

techniques like Western blotting for specific target proteins or mass spectrometry for a

proteome-wide analysis.

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a

"melting curve." A shift in the melting curve to a higher temperature in the presence of 4''-
methyloxy-Genistin indicates direct binding to the protein.

Visualizing Pathways and Workflows
To facilitate a deeper understanding of the potential biological implications of 4''-methyloxy-
Genistin, the following diagrams illustrate key concepts.
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Hypothetical Signaling Pathway of Genistein.
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General Workflow for Off-Target Effect Assessment.
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Metabolic Relationship of Isoflavones.

Conclusion and Recommendations
While direct experimental data on the off-target effects of 4''-methyloxy-Genistin is currently

lacking, the extensive research on its aglycone, genistein, provides a strong foundation for
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predicting its potential off-target profile. The data presented in this guide highlights that

genistein interacts with multiple kinases, receptors, and drug-metabolizing enzymes. These

interactions are likely to be recapitulated by 4''-methyloxy-Genistin following its in vivo

conversion to genistein.

It is strongly recommended that dedicated off-target profiling studies, as outlined in the

experimental protocols section, be conducted for 4''-methyloxy-Genistin to confirm these

predictions and to identify any unique activities of the parent molecule. A thorough

understanding of its off-target effects is paramount for the safe and effective development of

4''-methyloxy-Genistin as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Assessing the Off-Target Effects of 4''-methyloxy-
Genistin: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591309#assessing-the-off-target-effects-of-4-
methyloxy-genistin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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